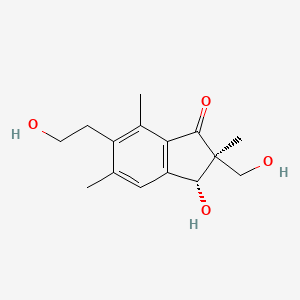

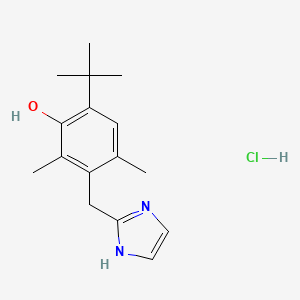

![molecular formula C10H10N2OS B586581 [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol CAS No. 145293-21-6](/img/structure/B586581.png)

[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol” is a compound that belongs to the class of organic compounds known as aryl-phenylketones . It is a synthetic intermediate useful for pharmaceutical synthesis .

Synthesis Analysis

The synthesis of similar compounds involves reacting ethyl bromopyruvate and thiourea to produce Ethyl 2-aminothiazole-4-carboxylate. This compound is then reacted with different aldehydes and ketones to produce the desired compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by physicochemical and spectral characteristics . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various reactions such as donor–acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by FTIR and NMR . The thiazole ring exhibits aromatic properties due to the free movement of pi (π) electrons .Aplicaciones Científicas De Investigación

Catalysts and Chemical Synthesis

Thiazole derivatives, including compounds structurally related to [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, have been explored for their roles in catalysis and chemical synthesis. For instance, the synthesis of heterocyclic compounds such as pyrazolo-imidazoles and thiazoles has been facilitated by the reactivity of certain thiazole scaffolds (Gomaa & Ali, 2020). These findings underscore the utility of thiazole derivatives in constructing complex molecules for various applications, including pharmaceuticals and materials science.

Bioactive Compound Development

Thiazole derivatives are also prominent in the development of bioactive compounds. Research has demonstrated that such derivatives can exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties (Raut et al., 2020). This highlights the potential for compounds like this compound to serve as templates for designing new therapeutic agents.

Environmental and Analytical Applications

In environmental science, methanol derivatives have been studied for their role as markers in assessing the condition of various ecosystems. For example, methanol has been used as a marker for the degradation of insulating paper in transformer insulating oil, indicating its utility in monitoring and maintaining energy infrastructure (Jalbert et al., 2019). Although not directly related to this compound, this application demonstrates the broader relevance of methanol derivatives in scientific research and industrial applications.

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it can be inferred that the compound may interact with a variety of targets depending on the specific derivative and its functional groups.

Mode of Action

For instance, some thiazole derivatives have been found to exhibit membrane perturbing as well as intracellular modes of action . The specific interactions of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol with its targets would depend on the specific functional groups present in the compound.

Biochemical Pathways

For instance, thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . These compounds affect various biochemical pathways related to their respective biological activities.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability, although the specific ADME properties would depend on the specific functional groups present in the compound.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, the compound may have a variety of molecular and cellular effects depending on the specific derivative and its functional groups.

Safety and Hazards

Propiedades

IUPAC Name |

[2-(4-aminophenyl)-1,3-thiazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCTTYLPCHIYFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

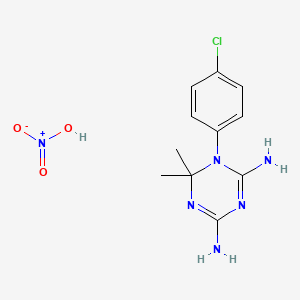

![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586499.png)

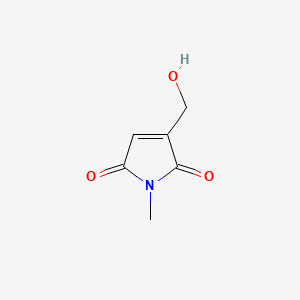

![(1-Methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B586501.png)

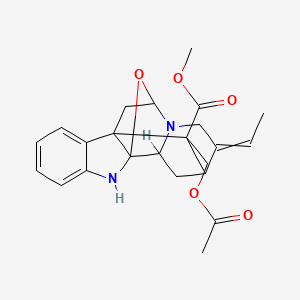

![Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate](/img/structure/B586510.png)